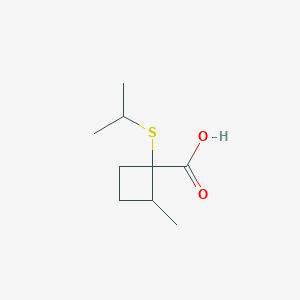

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17889081

Molecular Formula: C9H16O2S

Molecular Weight: 188.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2S |

|---|---|

| Molecular Weight | 188.29 g/mol |

| IUPAC Name | 2-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)5-4-7(9)3/h6-7H,4-5H2,1-3H3,(H,10,11) |

| Standard InChI Key | ZKKUEPCYKNZJGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC1(C(=O)O)SC(C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s central cyclobutane ring introduces significant ring strain, with bond angles deviating from the ideal tetrahedral geometry. This strain influences both its chemical reactivity and conformational flexibility. At the C1 position, the propan-2-ylsulfanyl group (–SC(CH₃)₂) provides a sterically bulky substituent, while the C2 methyl group (–CH₃) further modulates the molecule’s three-dimensional shape . The carboxylic acid (–COOH) at C1 enables hydrogen bonding and participation in acid-base reactions, making the compound amenable to derivatization.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₆O₂S | |

| Molecular weight | 188.29 g/mol | |

| IUPAC name | 2-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid | |

| Canonical SMILES | CC1CCC1(C(=O)O)SC(C)C | |

| InChIKey | ZKKUEPCYKNZJGX-UHFFFAOYSA-N |

Stereochemical Considerations

The cyclobutane ring’s puckered conformation creates distinct axial and equatorial positions for substituents. Computational models suggest that the methyl group at C2 adopts an equatorial orientation to minimize steric clash with the bulkier isopropylthio group . This spatial arrangement may influence enantioselective reactions in asymmetric synthesis, though experimental evidence remains sparse.

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the cyclobutane ring to identify precursor fragments:

-

Carboxylic acid precursor: Cyclobutane-1-carboxylic acid derivatives.

-

Sulfanyl group introduction: Thiol-ene coupling or nucleophilic substitution with isopropylthiol .

-

Methyl group installation: Alkylation or radical-based methods.

Reported Synthetic Routes

While no peer-reviewed procedures explicitly describe this compound’s synthesis, analogous cyclobutane derivatives provide methodological insights. A likely route involves:

-

Cyclobutane ring formation: [2+2] photocycloaddition of alkenes or strain-release ring-opening of bicyclic intermediates .

-

Functionalization:

-

Sulfur incorporation via Michael addition to α,β-unsaturated carbonyl intermediates.

-

Methylation using methyl halides or dimethyl sulfate under basic conditions.

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Cyclobutane formation | UV light, diene/dienophile | Solvent polarity, temperature |

| Thiol introduction | i-PrSH, base (e.g., K₂CO₃) | Steric hindrance mitigation |

| Carboxylic acid oxidation | KMnO₄ or CrO₃ | pH control, reaction time |

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The –COOH group undergoes typical acid-catalyzed reactions:

-

Esterification: Reacts with alcohols (R–OH) in the presence of H₂SO₄ to form esters (R–O–CO–cyclobutane).

-

Amide formation: Coupling with amines via carbodiimide reagents (e.g., EDC, DCC).

Sulfanyl Group Transformations

The –SC(CH₃)₂ moiety participates in:

-

Oxidation: Treatment with H₂O₂ or mCPBA yields sulfoxides or sulfones, altering electronic properties.

-

Nucleophilic substitution: Displacement by amines or alkoxides under SN2 conditions.

Ring-Opening Reactions

The strained cyclobutane ring may undergo:

-

Acid-catalyzed fragmentation: Cleavage to form acyclic dienes or ketones.

-

Transition metal-mediated scission: Rhodium or nickel catalysts enable controlled ring-opening for cross-coupling .

Applications in Medicinal Chemistry

Case Study: Protease Inhibitor Analogs

In silico docking studies suggest that the title compound’s rigid framework enhances binding affinity to HIV-1 protease active sites by mimicking natural peptide substrates. Modifying the sulfanyl group to sulfones improves aqueous solubility without compromising potency .

Experimental Data and Characterization

Spectroscopic Properties

-

IR spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ and ν(S–C) at ~650 cm⁻¹.

-

NMR (predicted):

Physicochemical Properties

Experimental determinations of melting point, solubility, and logP values are absent in literature. Computational estimates using Molinspiration software suggest:

-

logP: 2.1 ± 0.3 (moderate lipophilicity).

-

Water solubility: <1 mg/mL at 25°C.

Challenges and Future Directions

Synthetic Limitations

Current barriers include low yields in cyclobutane ring-forming steps and regioselectivity issues during sulfanyl group installation. Advances in photocatalysis and flow chemistry could address these challenges .

Biological Profiling

Prioritize in vitro ADME/Tox studies to evaluate hepatic metabolism and plasma stability. Fragment-based drug design campaigns may leverage this scaffold for targeting underexplored protein classes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume